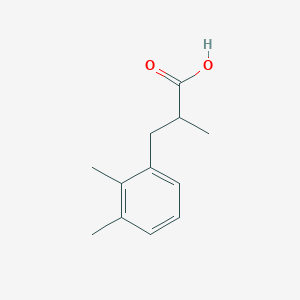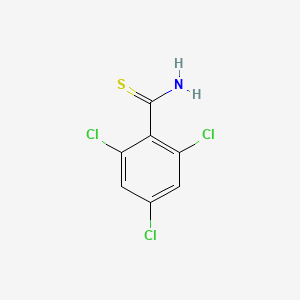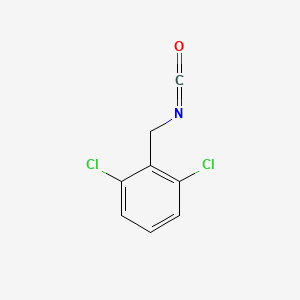
1,3-Dichloro-2-(isocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is an isocyanate derivative widely used in the synthesis of polyurethanes. This compound is known for its applications in producing polyurethane foams, coatings, adhesives, and elastomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-dichloro-2-methylbenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
This process requires stringent safety measures due to the toxic and reactive nature of the intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Addition Reactions: Reactions with amines and alcohols typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1,3-Dichloro-2-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly polyurethanes.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins, resulting in the formation of urea linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-(1-isocyanatoethyl)benzene: Similar in structure but with an additional ethyl group.
2,4-Dichlorobenzyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring.
Uniqueness
1,3-Dichloro-2-(isocyanatomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable polyurethanes makes it particularly valuable in industrial applications.
Propriétés
Formule moléculaire |
C8H5Cl2NO |
|---|---|
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
1,3-dichloro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
Clé InChI |
OAQBDSNJVMPOSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CN=C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




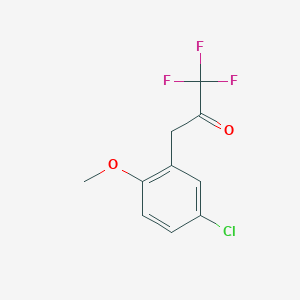



![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

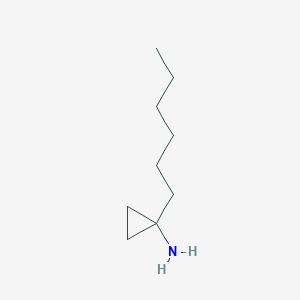
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
